

4,6-Diaminopyrimidine CAS number and molecular weight

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Compound of Interest

Compound Name: 4,6-Diaminopyrimidine

Cat. No.: B116622

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An In-depth Technical Guide to 4,6-Diaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminopyrimidine is a versatile heterocyclic organic compound that serves as a critical structural motif and building block in medicinal chemistry and materials science.^[1] Its pyrimidine core, substituted with two amino groups, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide array of biologically active molecules.^[2] This guide provides a comprehensive overview of **4,6-diaminopyrimidine**, focusing on its chemical properties, synthesis, and significant applications in drug discovery, particularly as a precursor for potent enzyme inhibitors. It is recognized for its role in the production of pharmaceuticals like antifolate drugs, which are crucial in treating certain cancers and bacterial infections.^[1] Furthermore, it finds utility in the formulation of agrochemicals, such as herbicides and fungicides.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4,6-diaminopyrimidine** is presented below. This data is essential for its handling, formulation, and application in various experimental settings.

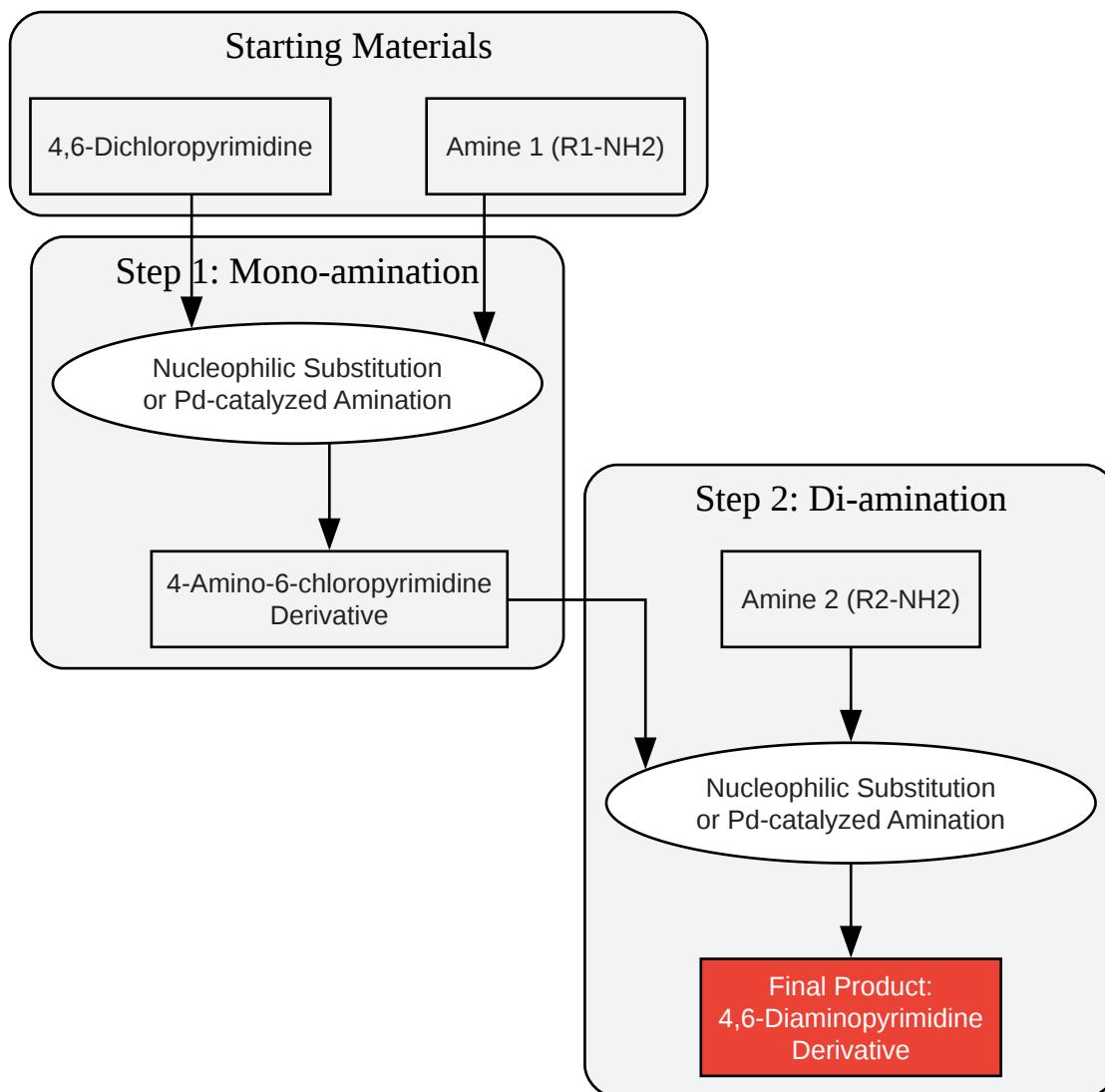
Property	Value	Reference
CAS Number	2434-56-2	[1] [3]
Molecular Formula	C ₄ H ₆ N ₄	[1] [3]
Molecular Weight	110.12 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1] [3]
Melting Point	271 °C	[1]
IUPAC Name	Pyrimidine-4,6-diamine	[3]
Purity	≥ 98% (GC)	[1]

Synthesis and Experimental Protocols

The synthesis of **4,6-diaminopyrimidine** and its derivatives often involves the nucleophilic substitution of halogenated pyrimidines. A common precursor is 4,6-dichloropyrimidine, where the chlorine atoms are displaced by amino groups.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of **4,6-diaminopyrimidine** derivatives, starting from a di-substituted pyrimidine core. This often involves sequential nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.



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Caption: General workflow for the synthesis of **4,6-diaminopyrimidine** derivatives.

Example Experimental Protocol: Palladium-Catalyzed Amination

This protocol describes a general method for the synthesis of N-substituted **4,6-diaminopyrimidines** from 4-amino-6-chloropyrimidine derivatives, which can be synthesized from 4,6-dichloropyrimidine.^[4]

Materials:

- 4-Amino-6-chloropyrimidine derivative
- Desired amine (4 equivalents)
- Palladium(0) precatalyst (e.g., Pd(dba)₂)
- Phosphine ligand (e.g., DavePhos or BINAP)
- Base (e.g., K₂CO₃)
- Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

- A reaction vessel is charged with the 4-amino-6-chloropyrimidine derivative, the palladium precatalyst, and the phosphine ligand under an inert atmosphere (e.g., Argon).
- The anhydrous solvent, the desired amine, and the base are added to the vessel.
- The reaction mixture is heated (e.g., to 140 °C) and stirred for a specified time (e.g., 24 hours), with reaction progress monitored by TLC or LC-MS.^[4]
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then subjected to an aqueous workup, typically by quenching with saturated ammonium chloride solution and extracting with an organic solvent like ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired **4,6-diaminopyrimidine** derivative.

Applications in Drug Development

The **4,6-diaminopyrimidine** scaffold is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.

Kinase Inhibitors

Derivatives of **4,6-diaminopyrimidine** have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and autoimmune disorders.

- Janus Kinase (JAK) Inhibitors: Certain pyrimidine-4,6-diamine derivatives have been designed as selective inhibitors of Janus Kinase 3 (JAK3).^[5] These compounds show high potency, with some exhibiting IC₅₀ values in the low nanomolar range, and are being investigated for the treatment of inflammatory and autoimmune diseases.^[5]
- Focal Adhesion Kinase (FAK) Inhibitors: Novel diaminopyrimidine derivatives have been synthesized as inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell proliferation, survival, and migration.^[6] Compounds have shown potent anticancer activity against cell lines with high FAK expression.^[6]
- Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).^{[4][7]}

Anticancer and Antimicrobial Agents

The structural versatility of the diaminopyrimidine core allows for its incorporation into a wide range of therapeutic agents.

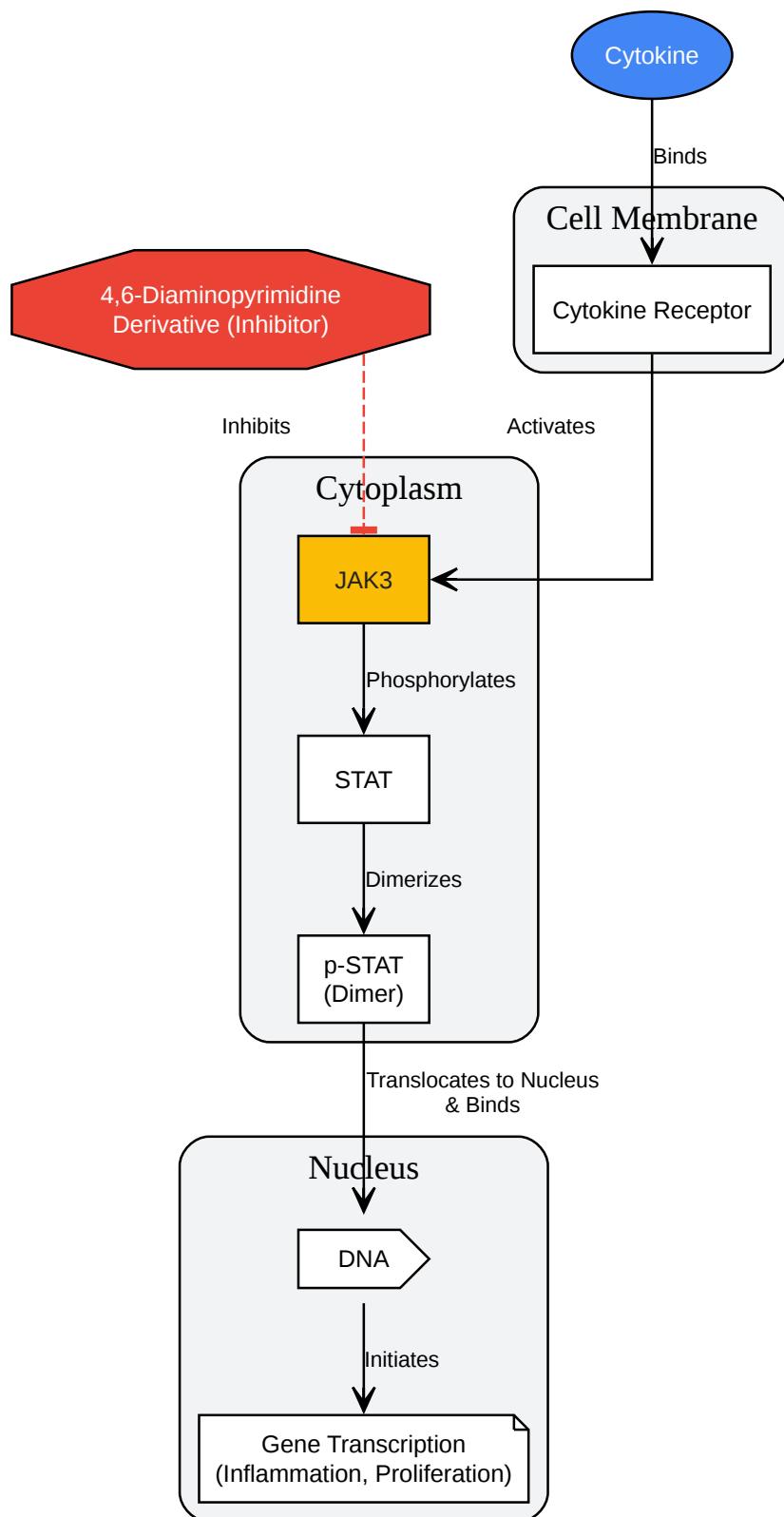
- Antiproliferative Agents: Diaminopyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.^{[2][8]} The mechanism often involves the inhibition of key enzymes like tubulin or specific kinases.^[2]
- Antimicrobial Agents: By targeting essential bacterial enzymes such as dihydrofolate reductase (DHFR), diaminopyrimidine-based compounds can exhibit antibacterial properties.^[9]

Biological Activity and Signaling Pathways

The therapeutic effects of **4,6-diaminopyrimidine** derivatives are often achieved by modulating specific intracellular signaling pathways.

Inhibition of the JAK-STAT Pathway

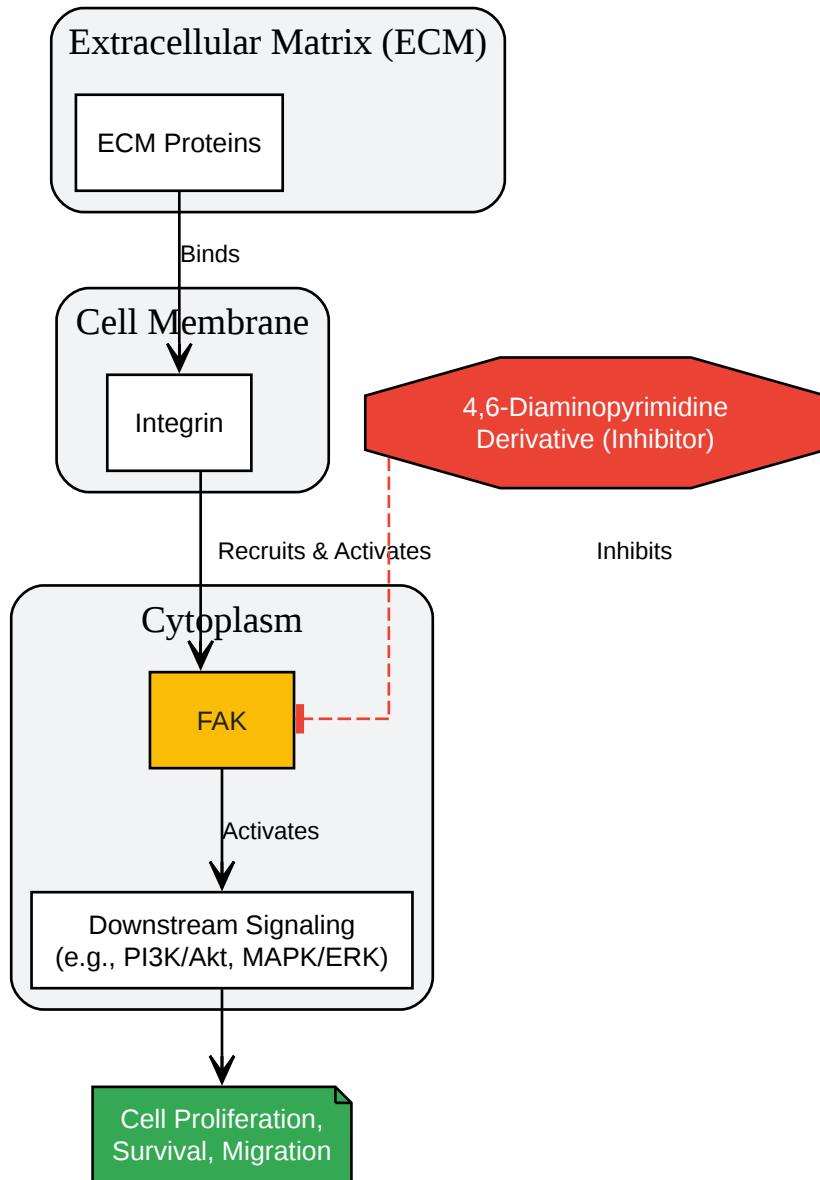
JAK3 is a critical component of the JAK-STAT signaling pathway, which transmits signals from cytokines to the nucleus, regulating immune cell function. Inhibitors based on the **4,6-diaminopyrimidine** scaffold can block this pathway.

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Caption: Inhibition of the JAK-STAT pathway by a **4,6-diaminopyrimidine** derivative.

Inhibition of FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival signaling, often initiated by integrin clustering.



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Caption: Inhibition of FAK signaling by a **4,6-diaminopyrimidine** derivative.

Safety and Handling

While **4,6-diaminopyrimidine** itself has a defined safety profile, many of its precursors, such as chlorinated pyrimidines, are hazardous. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Avoid contact with skin and eyes.^[10] Avoid inhalation of dust.^[11] Use in a well-ventilated area or under a fume hood.
- Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.^{[11][12]} Keep containers tightly closed.
- First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.^[11]

Note: This safety information is a summary. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

4,6-Diaminopyrimidine is a compound of significant interest to the scientific and drug development community. Its robust chemistry and proven utility as a scaffold for high-value pharmaceutical agents, particularly kinase inhibitors, underscore its importance. The continued exploration of this versatile molecule and its derivatives promises to yield novel therapeutics for a range of diseases, from cancer to autoimmune disorders. This guide has provided a technical overview to support researchers in harnessing the potential of this valuable chemical entity.

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